molecular formula C8H12N2 B1284569 [(3-Methylphenyl)methyl]hydrazine CAS No. 51421-18-2

[(3-Methylphenyl)methyl]hydrazine

Cat. No.: B1284569
CAS No.: 51421-18-2
M. Wt: 136.19 g/mol
InChI Key: LRDZBVAFUXSPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Methylphenyl)methyl]hydrazine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Agents

  • Synthesis and Antineoplastic Activity : N,N'-Bis(arylsulfonyl)hydrazines, capable of functioning as biological methylating agents, were synthesized and showed significant antineoplastic activity against certain rodent tumors. This indicates the potential of [(3-Methylphenyl)methyl]hydrazine derivatives in cancer treatment (Shyam, Cosby, & Sartorelli, 1985).

Anticancer Research

  • Breast Cancer Cell Line Studies : A derivative, 4-hydrazinylphenyl benzenesulfonate, showed significant anticancer activity against breast cancer Michigan Cancer Foundation-7 cell lines, highlighting its potential as an anti-breast cancer compound (Prasetiawati et al., 2022).

Anticonvulsant Activity

  • Sodium Channel Blocking : 3-Aminopyrroles, synthesized from acetophenone and glycine derivatives (including using hydrazine), exhibited considerable anticonvulsant activity in various test models. This suggests the role of hydrazine derivatives in developing anticonvulsant drugs (Unverferth et al., 1998).

Environmental and Biological Monitoring

  • Fluorescent Probes for Hydrazine : Development of a next-generation fluorescent probe that allows hydrazine to become fully traceable in various environments. This is significant for monitoring the health risks and environmental pollution associated with hydrazine use (Jung et al., 2019).

Memory and Learning Improvement

  • Psychotropic Properties : Hydrazine salts of phosphorylacetohydrazides were found to improve memory and learning processes, possessing antihypoxant and antidepressant activity. This highlights the potential of hydrazine derivatives in psychotropic medication (Shilovskaya et al., 2013).

DNA Methylation

  • Hydrazine-induced Methylation of DNA Guanine : Hydrazine's role in the methylation of DNA guanine was investigated, providing insights into its potential carcinogenicity and its impact on genetic material (Lambert & Shank, 1988).

Industrial and Medical Applications

  • Hydrazine Detection : Development of HyP-2, a turn-on type fluorescent probe for hydrazine detection, is relevant for practical applications like industrial process control and environmental monitoring (Jung, Park, Kang, & Kim, 2019).

Future Directions

While specific future directions for “[(3-Methylphenyl)methyl]hydrazine” are not documented, hydrazines and their derivatives have been the focus of numerous research studies due to their wide range of biological activities . They are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

Target of Action

Similar compounds such as hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . These compounds interact with specific enzymes or proteins in the parasites, disrupting their normal functions and leading to their death .

Mode of Action

It is known that hydrazines can react with carbonyl compounds to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The formation of these hydrazones could potentially interfere with the normal functioning of biological molecules, leading to the observed biological effects.

Biochemical Pathways

It is known that hydrazine derivatives can interfere with the normal functioning of enzymes and proteins, disrupting various biochemical pathways . For example, hydrazine-coupled pyrazoles have been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the biochemical pathways essential for the survival of these parasites .

Pharmacokinetics

Similar compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified , suggesting that they can be absorbed and distributed in the body

Result of Action

Similar compounds such as hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . These compounds inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may have similar effects on other parasites or cells.

Action Environment

The action, efficacy, and stability of [(3-Methylphenyl)methyl]hydrazine can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the reactivity of hydrazines and their ability to form hydrazones

Properties

IUPAC Name

(3-methylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-8(5-7)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDZBVAFUXSPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588260
Record name [(3-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-18-2
Record name [(3-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51421-18-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.